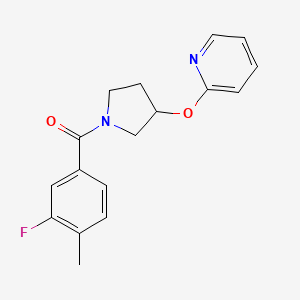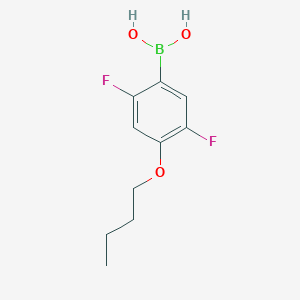
(3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone represents a fascinating chemical structure that combines fluoroaryl and pyrrolidinyloxy functional groups. This combination is valuable in several fields, including synthetic chemistry, medicinal chemistry, and industrial applications. The unique structural attributes of this compound offer opportunities for its use as a building block in organic synthesis and for potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A possible synthetic route includes:
Formation of Pyridin-2-yloxy Group:
Starting with 2-hydroxypyridine, react it with a suitable halide, like methyl iodide, under basic conditions to form the pyridin-2-yloxy group.
Preparation of Fluoroaryl Ketone:
The fluoroaryl group can be introduced by reacting 3-fluoro-4-methylbenzoyl chloride with an appropriate nucleophile.
Coupling Reaction:
The final step involves coupling the pyridin-2-yloxy group with the fluoroaryl ketone in the presence of a base to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalysts. Continuous flow chemistry techniques and automated synthesis platforms can also enhance the efficiency and yield of this compound's synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the pyrrolidin-1-yl group, potentially forming N-oxides.
Reduction: Reduction reactions may target the carbonyl group within the methanone moiety, resulting in the corresponding alcohol.
Substitution: The fluoro and pyridine groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Reagents: Halogens for electrophilic substitution; nucleophiles like amines and thiols for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted fluoroaryl or pyridine derivatives.
科学研究应用
Chemistry
Synthetic Intermediate: Utilized as an intermediate in the synthesis of more complex organic molecules.
Catalyst Development: Could be explored as a ligand in catalysis due to its unique functional groups.
Biology
Biological Probes: Investigated for potential use as a probe to study biological systems, given its aromatic and heterocyclic groups.
Inhibitor Design: Its structure may be relevant in the design of enzyme inhibitors, particularly those targeting pathways involving pyrrolidine or pyridine derivatives.
Medicine
Drug Discovery: Explored in medicinal chemistry for the development of new pharmacophores.
Therapeutic Agents:
Industry
Material Science: Utilized in the development of new materials, including polymers with specific electronic properties.
Agrochemicals: Potential use in the synthesis of novel agrochemicals with improved efficacy and environmental profiles.
作用机制
Molecular Targets and Pathways
The compound's mechanism of action could involve interacting with molecular targets such as enzymes or receptors. The aromatic and heterocyclic rings may facilitate binding to hydrophobic pockets, while the carbonyl group could participate in hydrogen bonding or electrostatic interactions.
相似化合物的比较
Similar Compounds
(3-Chloro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure but with a chlorine substituent, offering different reactivity and biological properties.
(3-Fluoro-4-ethylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: Ethyl group instead of methyl, impacting the compound's steric and electronic properties.
(3-Fluoro-4-methylphenyl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone: Variation in the position of the nitrogen within the pyridine ring, affecting binding affinities and reactivity.
Uniqueness of (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
This compound truly exemplifies the beauty and complexity of organic chemistry, with its intricate structure and wide array of potential uses. It represents a valuable tool for scientists and researchers aiming to explore new frontiers in chemistry, biology, and beyond.
属性
IUPAC Name |
(3-fluoro-4-methylphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-12-5-6-13(10-15(12)18)17(21)20-9-7-14(11-20)22-16-4-2-3-8-19-16/h2-6,8,10,14H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFYDZNZNBVAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2937194.png)
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl-](/img/structure/B2937195.png)
![1,3,9-trimethyl-8-{[(3-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937196.png)
![N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B2937198.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2937199.png)
![N-(2,3-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2937200.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2937203.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2937204.png)

![1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2937206.png)
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine](/img/structure/B2937207.png)
![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B2937213.png)
![N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2937214.png)
![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/new.no-structure.jpg)
